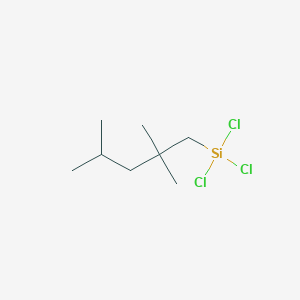
Diisobutyldiethoxysilane
Übersicht
Beschreibung
Diisobutyldiethoxysilane is an organosilicon compound with the molecular formula C12H28O2Si . It is a colorless liquid with a density of approximately 0.857 g/cm³ and a boiling point of around 132°C . This compound is widely used in organic synthesis due to its ability to introduce and remove protecting groups, such as alcohol protection or deprotection .
Vorbereitungsmethoden
Diisobutyldiethoxysilane can be synthesized by reacting diisobutyl silicon chloride with ethanol. The reaction involves adding diisobutyl silicon chloride to ethanol and heating the mixture to generate this compound . This method is commonly used in both laboratory and industrial settings due to its simplicity and efficiency.
Analyse Chemischer Reaktionen
Diisobutyldiethoxysilane undergoes various chemical reactions, including:
Oxidation: The alkoxy and alkyl groups can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield various products.
Substitution: This compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diisobutyldiethoxysilane has numerous applications in scientific research, including:
Biology: The compound is employed in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: this compound is used in the preparation of drug intermediates and other medicinal compounds.
Wirkmechanismus
The mechanism by which diisobutyldiethoxysilane exerts its effects involves the conversion of its alkoxy and alkyl groups into different functional groups through chemical reactions. These transformations enable the compound to act as a versatile reagent in organic synthesis, facilitating the introduction and removal of protecting groups . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Diisobutyldiethoxysilane can be compared with other similar organosilicon compounds, such as:
Diisobutyldimethoxysilane: This compound has two methoxy groups instead of ethoxy groups, resulting in different reactivity and applications.
Diethyldiethoxysilane: This compound has ethyl groups instead of isobutyl groups, which affects its chemical properties and uses.
Triphenylethoxysilane: This compound contains phenyl groups, making it suitable for different types of chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of isobutyl and ethoxy groups, which provide distinct reactivity and versatility in various chemical processes.
Eigenschaften
IUPAC Name |
diethoxy-bis(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O2Si/c1-7-13-15(14-8-2,9-11(3)4)10-12(5)6/h11-12H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZOEHNJNZTJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC(C)C)(CC(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)

![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)


